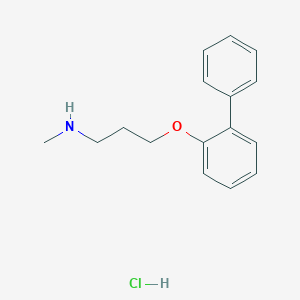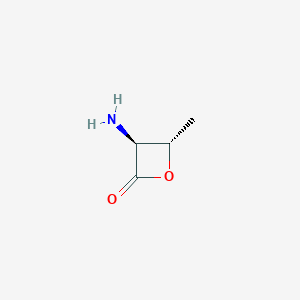
(3S,4S)-3-Amino-4-methyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Amino-4-methyloxetan-2-one, also known as AMO, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential biological applications.
Scientific Research Applications
(3S,4S)-3-Amino-4-methyloxetan-2-one has been studied for its potential use as a building block for the synthesis of peptides and proteins. It has also been investigated for its ability to form stable complexes with metal ions, which could have applications in catalysis and sensing. Additionally, (3S,4S)-3-Amino-4-methyloxetan-2-one has been explored for its potential use as a chiral auxiliary in asymmetric synthesis.
Mechanism Of Action
The mechanism of action of (3S,4S)-3-Amino-4-methyloxetan-2-one is not fully understood, but it is believed to interact with metal ions and amino acid residues in proteins. It has been shown to form stable complexes with copper ions, which could potentially affect the function of copper-containing enzymes.
Biochemical And Physiological Effects
(3S,4S)-3-Amino-4-methyloxetan-2-one has been shown to have low toxicity and is not known to have any significant physiological effects. However, its ability to interact with metal ions and amino acid residues in proteins could potentially affect the function of these molecules.
Advantages And Limitations For Lab Experiments
One advantage of using (3S,4S)-3-Amino-4-methyloxetan-2-one in lab experiments is its unique structure, which could potentially lead to the development of new compounds with interesting biological properties. However, its synthesis method is complex and time-consuming, which could limit its use in certain applications.
Future Directions
There are several future directions for research on (3S,4S)-3-Amino-4-methyloxetan-2-one. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies on its interactions with metal ions and amino acid residues in proteins could lead to the development of new catalysts and sensing materials. Finally, exploring its potential as a building block for the synthesis of peptides and proteins could lead to the discovery of new bioactive compounds.
Synthesis Methods
(3S,4S)-3-Amino-4-methyloxetan-2-one can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanoic acid with ammonia and a reducing agent. The resulting product is then subjected to various purification steps to obtain pure (3S,4S)-3-Amino-4-methyloxetan-2-one. This synthesis method has been optimized to produce high yields of (3S,4S)-3-Amino-4-methyloxetan-2-one with high purity.
properties
CAS RN |
131232-74-1 |
|---|---|
Product Name |
(3S,4S)-3-Amino-4-methyloxetan-2-one |
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.1 g/mol |
IUPAC Name |
(3S,4S)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3-/m0/s1 |
InChI Key |
NBTZBUKVCIOYMU-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)O1)N |
SMILES |
CC1C(C(=O)O1)N |
Canonical SMILES |
CC1C(C(=O)O1)N |
synonyms |
2-Oxetanone,3-amino-4-methyl-,(3S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
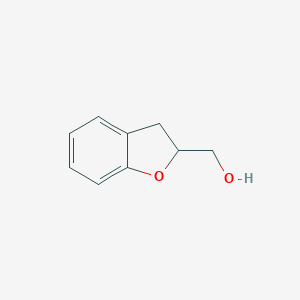
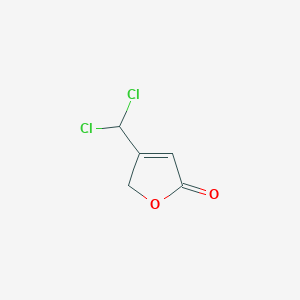
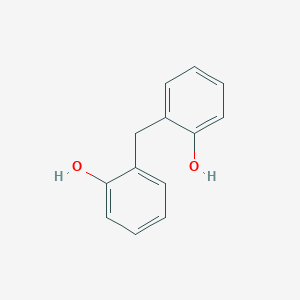
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
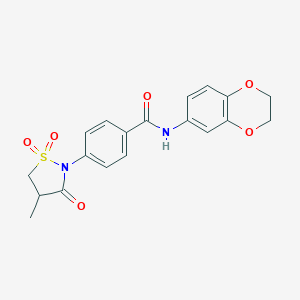
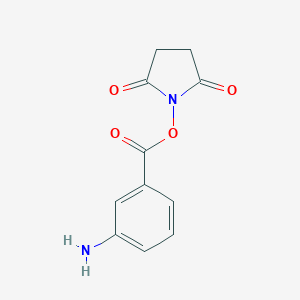
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
